1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[BIS(2-HYDROXYETHYL)AMINO]PROPAN-2-OL HYDROCHLORIDE
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Overview
Description
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[BIS(2-HYDROXYETHYL)AMINO]PROPAN-2-OL HYDROCHLORIDE is a complex organic compound with a molecular formula of C23H36ClNO4 This compound is characterized by the presence of an adamantane group, a phenoxy group, and a bis(2-hydroxyethyl)amino group
Mechanism of Action
Adamantyl Compounds
The adamantyl group in “1-[4-(1-Adamantyl)phenoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride” is a type of bulky, three-dimensional structure found in chemistry . Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[BIS(2-HYDROXYETHYL)AMINO]PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps. One common method includes the reaction of 1-adamantanol with 4-bromophenol to form 4-(adamantan-1-yl)phenol. This intermediate is then reacted with epichlorohydrin to produce 1-[4-(adamantan-1-yl)phenoxy]-2,3-epoxypropane. Finally, the epoxy compound is treated with bis(2-hydroxyethyl)amine to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[BIS(2-HYDROXYETHYL)AMINO]PROPAN-2-OL HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[BIS(2-HYDROXYETHYL)AMINO]PROPAN-2-OL HYDROCHLORIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Comparison with Similar Compounds
- 1-[4-(1-ADAMANTYL)PHENOXY]-3-PIPERIDINOPROPAN-2-OL HYDROCHLORIDE
- 1-(2-(4-ADAMANTAN-1-YL-PHENOXY)-ETHYL)-1-METHYL-PIPERIDINIUM IODIDE
Comparison: Compared to similar compounds, 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[BIS(2-HYDROXYETHYL)AMINO]PROPAN-2-OL HYDROCHLORIDE is unique due to the presence of the bis(2-hydroxyethyl)amino group, which may enhance its solubility and reactivity. The adamantane group provides structural rigidity and hydrophobicity, contributing to its stability and potential biological activity. This combination of features makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-[bis(2-hydroxyethyl)amino]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO4.ClH/c25-7-5-24(6-8-26)15-21(27)16-28-22-3-1-20(2-4-22)23-12-17-9-18(13-23)11-19(10-17)14-23;/h1-4,17-19,21,25-27H,5-16H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMUSFOLRPCTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC(CN(CCO)CCO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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